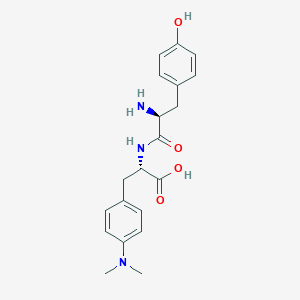
Tyrosine-4'-dimethylaminophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADR-529 hydrochloride involves the reaction of ethylenediaminetetraacetic acid (EDTA) with hydrazine to form a bisdioxopiperazine structure. This intermediate is then reacted with hydrochloric acid to yield ADR-529 hydrochloride .
Industrial Production Methods
Industrial production of ADR-529 hydrochloride typically involves large-scale synthesis using the same basic chemical reactions as in laboratory synthesis. The process includes stringent purification steps to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ADR-529 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
ADR-529 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions.
Biology: Studied for its effects on DNA topoisomerase II and its role in protecting cells from oxidative stress.
Medicine: Primarily used as a cardioprotective agent in chemotherapy to reduce the cardiotoxic effects of anthracyclines.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
ADR-529 hydrochloride exerts its effects by chelating metal ions, particularly iron, which reduces the formation of free radicals and oxidative stress. It also inhibits DNA topoisomerase II, preventing DNA strand breaks and protecting cells from damage. This dual mechanism is crucial for its cardioprotective properties .
Comparison with Similar Compounds
Similar Compounds
- ICRF-187 hydrochloride
- NSC-169780 hydrochloride
- Zinecard
- Cardioxane
Uniqueness
ADR-529 hydrochloride is unique in its dual action as both a metal ion chelator and a DNA topoisomerase II inhibitor. This combination makes it particularly effective in reducing the cardiotoxic effects of anthracycline chemotherapy drugs, setting it apart from other similar compounds .
Properties
CAS No. |
124985-59-7 |
|---|---|
Molecular Formula |
C20H25N3O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C20H25N3O4/c1-23(2)15-7-3-14(4-8-15)12-18(20(26)27)22-19(25)17(21)11-13-5-9-16(24)10-6-13/h3-10,17-18,24H,11-12,21H2,1-2H3,(H,22,25)(H,26,27)/t17-,18-/m0/s1 |
InChI Key |
WNJJVNYQIJOXFR-ROUUACIJSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Key on ui other cas no. |
124985-59-7 |
Synonyms |
Tyr-DM-Phe tyrosine-4'-dimethylaminophenylalanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















